molecular formula C192H295N59O60S B1139755 Oxyntomodulin (porcine, bovine) CAS No. 62340-29-8

Oxyntomodulin (porcine, bovine)

Katalognummer B1139755
CAS-Nummer: 62340-29-8
Molekulargewicht: 4421.86
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

OXM synthesis involves solid-phase peptide synthesis techniques, which have been refined to produce both natural and modified forms of the hormone. Studies have explored various analogs to enhance its stability and bioactivity, with modifications designed to resist degradation by dipeptidyl peptidase IV (DPPIV), thereby prolonging its physiological effects. For example, analogs with altered N terminus regions show modulated binding to GLP-1 receptors and resistance to DPPIV degradation, enhancing their in vivo bioactivity (Druce et al., 2009).

Molecular Structure Analysis

OXM's molecular structure is crucial for its interaction with GLP-1 and GCGR receptors. The hormone's structure-activity relationships have been extensively studied, revealing that certain regions of the OXM molecule are critical for receptor binding and activation. Modifications to its structure, such as acylation or elongation at the C terminus, can significantly alter its receptor affinity and biological actions. These structural modifications not only enhance its pharmaceutical potential by increasing potency and longevity but also offer insights into the molecular basis of OXM's dual-receptor activation mechanism (Druce et al., 2009).

Chemical Reactions and Properties

The chemical properties of OXM, including its stability and reactivity, are influenced by its peptide nature and the specific sequence of amino acids. The stability of OXM in biological systems is a key area of research, given its susceptibility to rapid degradation by enzymes such as DPPIV. Chemical modifications, such as the introduction of D-amino acids or the incorporation of peptidase inhibitors, have been shown to improve its stability and bioavailability, thus enhancing its therapeutic potential (Kerr, Flatt, & Gault, 2010).

Physical Properties Analysis

The physical properties of OXM, such as solubility and half-life, are critical for its function and therapeutic application. OXM's solubility in aqueous solutions facilitates its role as a circulating hormone that can interact with distant receptors. Enhancements in the physical properties of OXM analogs, aimed at increasing their solubility and stability in the circulatory system, contribute to their improved pharmacokinetic profiles and, by extension, their efficacy as potential treatments for metabolic disorders (Yang et al., 2020).

Chemical Properties Analysis

OXM's chemical properties, including its reactivity with specific enzymes and receptors, underpin its biological functions. The hormone's interaction with DPPIV and its subsequent degradation are key determinants of its activity and half-life. Research into OXM's chemical properties has led to the development of analogs with altered enzyme reactivity, providing insights into the mechanisms governing its effects on food intake, glucose regulation, and energy expenditure (Dakin et al., 2004).

Wissenschaftliche Forschungsanwendungen

Hormonal Mechanism and Therapeutic Potential

Oxyntomodulin, a peptide hormone released from the gut post-prandially, plays a significant role in weight management and glucose metabolism. It activates both the glucagon-like peptide-1 receptor (GLP1R) and the glucagon receptor (GCGR), leading to a reduction in food intake and an increase in energy expenditure in humans. This dual activation makes OXM a promising treatment for obesity and diabetes, as it offers potential advantages over selective GLP1R agonists. Notably, while GCGR activation can raise glucose production, the simultaneous activation of GLP1R counterbalances this effect, improving glucose tolerance in Type 2 Diabetes Mellitus (T2DM) patients (Pocai, 2013).

Effects on Energy Expenditure and Appetite

A randomized controlled trial demonstrated that oxyntomodulin administration in overweight and obese humans leads to a significant decrease in energy intake and body weight. Importantly, OXM does not alter resting energy expenditure but increases activity-related energy expenditure, thus creating a negative energy balance. This supports OXM's role as a potential anti-obesity therapy (Wynne et al., 2006).

Obesity and Diabetes Management

OXM has shown remarkable effects in reversing obesity in diet-induced obese mice. Studies indicate that OXM, as a dual agonist for GLP1R and GCGR, offers superior weight loss, lipid-lowering activity, and comparable antihyperglycemic efficacy to GLP1R-selective agonists. The dual receptor agonism increases fatty acid oxidation and reduces hepatic steatosis, providing a novel therapeutic approach for the treatment of obesity (Pocai et al., 2009).

Novel Delivery Systems

An innovative oral delivery system for OXM, using genetically engineered Bifidobacterium as the carrier, was developed to overcome the difficulties of intravenous administration. This approach showed significant reductions in food intake, body weight, and blood triglyceride levels in overweight mice, indicating a successful novel delivery method for OXM with potential therapeutic applications (Long et al., 2010).

Role in Gastric Functions

OXM, besides its role in weight management, also influences gastric functions. It inhibits both basal and meal-stimulated gastric acid secretion, suggesting a physiological regulatory role in gastric activities. This was demonstrated in studies where OXM administration in rats significantly decreased acid output stimulated by a liquid meal (Jarrousse et al., 1986).

Enhanced Peptide Analogs

Research on stapled, long-acting, and highly potent OXM analogs has shown promising results in controlling glucose, reducing body weight, and addressing hepatic fat in mice models. The development of these enhanced analogs, exhibiting balanced activities at both GLP-1 and GCG receptors, marks a significant advance in the potential treatment of diabetes and liver diseases (Yang et al., 2020).

Safety And Hazards

The specific safety and hazards associated with Oxyntomodulin (porcine, bovine) are not well-documented in the available resources. However, it is intended for laboratory research use only61.


Eigenschaften

CAS-Nummer

62340-29-8

Produktname

Oxyntomodulin (porcine, bovine)

Molekularformel

C192H295N59O60S

Molekulargewicht

4421.86

Synonyme

Alternative Names: Glucagon (1-37), Enteroglucagon

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.